(3-Phenyl-2,1-benzoxazol-5-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Phenyl-2,1-benzoxazol-5-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple aromatic rings and heterocyclic structures, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenyl-2,1-benzoxazol-5-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole and triazolopyridine intermediates, which are then coupled through a series of condensation and cyclization reactions. Common reagents used in these steps include strong acids, bases, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Phenyl-2,1-benzoxazol-5-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, Lewis acids or bases.
Major Products
Scientific Research Applications
(3-Phenyl-2,1-benzoxazol-5-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving the central nervous system.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Phenyl-2,1-benzoxazol-5-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (3-Phenyl-2,1-benzoxazol-5-yl)[3-(pyridin-3-yl)piperidin-1-yl]methanone
- (3-Phenyl-2,1-benzoxazol-5-yl)[3-(quinolin-3-yl)piperidin-1-yl]methanone
- (3-Phenyl-2,1-benzoxazol-5-yl)[3-(benzothiazol-2-yl)piperidin-1-yl]methanone
Uniqueness
What sets (3-Phenyl-2,1-benzoxazol-5-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone apart from similar compounds is its unique combination of aromatic and heterocyclic structures, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C25H21N5O2 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(3-phenyl-2,1-benzoxazol-5-yl)-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C25H21N5O2/c31-25(18-11-12-21-20(15-18)23(32-28-21)17-7-2-1-3-8-17)29-13-6-9-19(16-29)24-27-26-22-10-4-5-14-30(22)24/h1-5,7-8,10-12,14-15,19H,6,9,13,16H2 |
InChI Key |
RTSMUUHXXIXUPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C5=NN=C6N5C=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.